N-(pentan-2-yl)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(pentan-2-yl)aniline can be synthesized through the alkylation of aniline with 2-pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The general reaction scheme is as follows:
C6H5NH2+C5H11OH→C6H5NHC5H11+H2O
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure conditions and advanced catalysts can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(pentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated aniline derivatives.
Scientific Research Applications
N-(pentan-2-yl)aniline has several scientific research applications, including:
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and mechanical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of N-(pentan-2-yl)aniline involves its interaction with various molecular targets, depending on the specific application. In polymer chemistry, the compound undergoes polymerization reactions to form polyaniline derivatives, which exhibit unique electronic properties due to the conjugated structure of the polymer backbone . The presence of the pentan-2-yl group can influence the solubility and processability of the resulting polymers.
Comparison with Similar Compounds
N-(butan-2-yl)aniline: Similar structure but with a butyl group instead of a pentyl group.
N-(hexan-2-yl)aniline: Similar structure but with a hexyl group instead of a pentyl group.
N-(propyl)aniline: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness: N-(pentan-2-yl)aniline is unique due to the specific length and branching of the pentyl group, which can influence its physical and chemical properties. This makes it particularly useful in applications where specific solubility and reactivity characteristics are desired.
Properties
IUPAC Name |
N-pentan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULIKQJHXKLBMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334306 | |
Record name | N-(pentan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2716-62-3 | |
Record name | N-(pentan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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